6-Chloropyrimidin-2(1H)-one is a heterocyclic compound containing a six-membered pyrimidine ring with a chlorine atom at position 6 and a carbonyl group (C=O) attached at position 2.
Scientific literature suggests that 6-Chloropyrimidin-2(1H)-one might be a valuable scaffold for research in various fields due to the presence of the pyrimidine ring:
6-Chloropyrimidin-2(1H)-one is a heterocyclic compound characterized by its pyrimidine ring structure with a chlorine substituent at the sixth position and a carbonyl group at the second position. Its molecular formula is C₄H₃ClN₂O, and it has a molar mass of approximately 130.53 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity profiles .
Several methods have been developed for synthesizing 6-Chloropyrimidin-2(1H)-one:
6-Chloropyrimidin-2(1H)-one finds applications in various fields:
Interaction studies involving 6-Chloropyrimidin-2(1H)-one focus on its binding affinity to biological targets. These studies often employ techniques such as:
These studies are crucial for determining the therapeutic potential and safety profile of this compound.
6-Chloropyrimidin-2(1H)-one shares structural similarities with several other pyrimidine derivatives. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-4-chloropyrimidine | Contains an amino group at position 2 | Known for antitumor activity |
5-Fluorouracil | Fluorine substitution at position 5 | Widely used in cancer therapy |
4,6-Dichloropyrimidine | Two chlorine substituents at positions 4 and 6 | Potential antiviral properties |
The uniqueness of 6-Chloropyrimidin-2(1H)-one lies in its specific combination of functional groups, which allows it to serve as a versatile building block for synthesizing more complex molecules. Its ability to undergo diverse